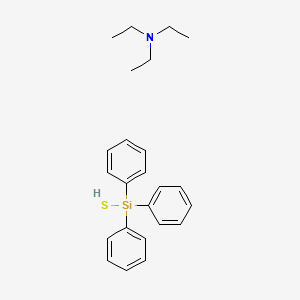
N,N-diethylethanamine;triphenyl(sulfanyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylethanamine;triphenyl(sulfanyl)silane is a compound that combines the properties of an amine and an organosilane. N,N-diethylethanamine, also known as triethylamine, is a tertiary amine with the chemical formula (C₂H₅)₃N. Triphenyl(sulfanyl)silane is an organosilicon compound that contains a silicon atom bonded to three phenyl groups and a sulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine typically involves the alkylation of ammonia or primary amines with ethyl halides. One common method is the reaction of diethylamine with ethyl iodide under basic conditions to yield N,N-diethylethanamine .
Triphenyl(sulfanyl)silane can be synthesized through the reaction of triphenylsilane with sulfur or sulfur-containing reagents. A typical method involves the reaction of triphenylsilane with sulfur dichloride in the presence of a base .
Industrial Production Methods
Industrial production of N,N-diethylethanamine often involves the continuous alkylation of ammonia with ethyl chloride in the presence of a catalyst. The process is carried out in a reactor where the reactants are continuously fed, and the product is continuously removed .
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine undergoes various types of reactions, including:
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Reduction: It can be reduced to form diethylamine.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Triphenyl(sulfanyl)silane can undergo:
Oxidation: It can be oxidized to form triphenylsilanol.
Substitution: It can react with halogens to form halotriphenylsilanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and halogens are commonly used reagents
Major Products
N,N-diethylethanamine: Major products include N,N-diethylacetamide and quaternary ammonium salts.
Triphenyl(sulfanyl)silane: Major products include triphenylsilanol and halotriphenylsilanes
Scientific Research Applications
N,N-diethylethanamine;triphenyl(sulfanyl)silane has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and quaternary ammonium salts.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Used in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives
Mechanism of Action
The mechanism of action of N,N-diethylethanamine involves its ability to act as a nucleophile, participating in nucleophilic substitution reactions. It can also act as a base, accepting protons in acid-base reactions. Triphenyl(sulfanyl)silane can act as a source of phenyl groups in various reactions, and its sulfanyl group can participate in redox reactions .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethanamine: Similar to N,N-diethylethanamine but with two methyl groups instead of ethyl groups.
Triphenylsilane: Similar to triphenyl(sulfanyl)silane but without the sulfanyl group
Uniqueness
N,N-diethylethanamine;triphenyl(sulfanyl)silane is unique due to the combination of an amine and an organosilane in a single compound. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various scientific and industrial applications .
Properties
CAS No. |
59291-10-0 |
|---|---|
Molecular Formula |
C24H31NSSi |
Molecular Weight |
393.7 g/mol |
IUPAC Name |
N,N-diethylethanamine;triphenyl(sulfanyl)silane |
InChI |
InChI=1S/C18H16SSi.C6H15N/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-7(5-2)6-3/h1-15,19H;4-6H2,1-3H3 |
InChI Key |
RIDNTNCQGWYCHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Methoxymethyl)selanyl]benzene](/img/structure/B14622794.png)
![2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14622795.png)



![5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14622816.png)
![4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622823.png)
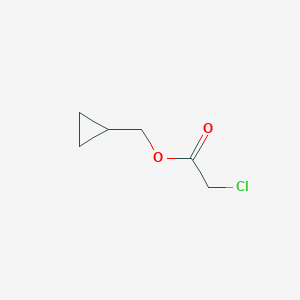
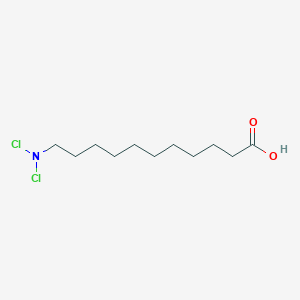
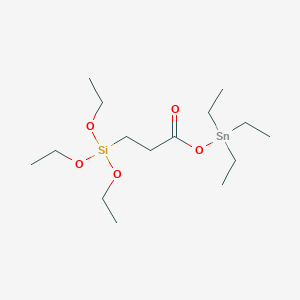
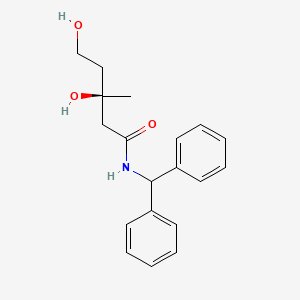
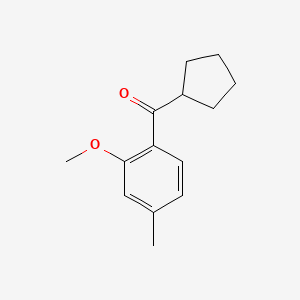
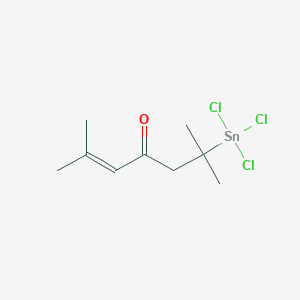
![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)
